N-(3-cyano-4-fluorophenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-4-fluorophenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N4O5S and its molecular weight is 482.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4-fluorophenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4-fluorophenyl)-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Disposition and Metabolism
One study focused on the disposition and metabolism of a related compound, [14C]SB-649868, an orexin 1 and 2 receptor antagonist, in humans. The study aimed to understand the elimination process, which occurs primarily via feces, and identified principal circulating components and metabolites in plasma extracts. This research offers insights into the extensive metabolism of such compounds, with negligible amounts excreted unchanged (Renzulli et al., 2011).
Antimicrobial Studies
Another area of research involves the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. These studies synthesized compounds from lead molecules and evaluated them for antifungal and antibacterial activities, revealing the potential antimicrobial properties of these compounds (Patel & Patel, 2010).
Antibacterial Activity
The synthesis and structure-activity relationships of new quinolone antibacterials have been explored, demonstrating potent in vitro antibacterial activity. This research illustrates the potential of such compounds in developing new antibacterial agents (Ziegler et al., 1990).
Luminescent Properties
Research on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent offers insights into the photophysical behavior of these compounds. Such studies contribute to understanding their potential applications in materials science and photophysics (Gan et al., 2003).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-6-28-23(30)22-21(18-12-15(31-3)7-8-19(18)27(22)2)26-24(28)34-13-20(29)25-14-9-16(32-4)11-17(10-14)33-5/h7-12H,6,13H2,1-5H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGUNDWPQBRWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.